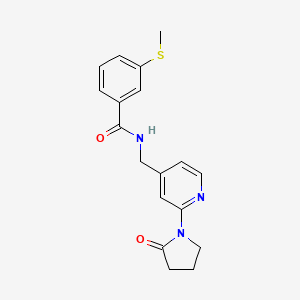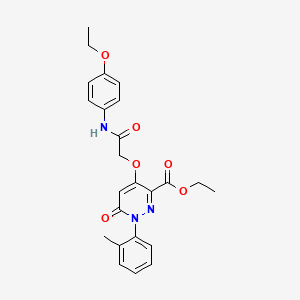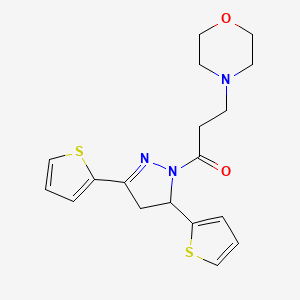![molecular formula C15H7Cl2F3N2OS2 B2869286 N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 392251-83-1](/img/structure/B2869286.png)
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide, also known as DTTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Properties
Studies have delved into the synthesis of N-benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization processes, highlighting a methodology that could potentially be applicable to the synthesis of related compounds, such as N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide. This process facilitates the creation of a variety of N-benzothiazol-2-yl-amides under mild conditions, yielding good to excellent results (Wang et al., 2008).
Antimicrobial Applications
Research into 2-phenylamino-thiazole derivatives as antimicrobial agents suggests potential applications for related thiazole compounds. A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives demonstrated significant antimicrobial activity against a range of bacterial and fungal strains, hinting at the broad applicability of thiazole compounds in developing new antimicrobial agents (Bikobo et al., 2017).
Anticancer Activity
A study on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed that some derivatives exhibit moderate to excellent anticancer activity against multiple cancer cell lines. This research underscores the potential of thiazole-containing compounds in cancer treatment, suggesting that similar structures could be explored for their anticancer properties (Ravinaik et al., 2021).
Photophysical and Electrochemical Applications
Another area of interest is the development of star-shaped single-polymer systems with simultaneous RGB emission, incorporating thiazole units for electroluminescent applications. This research highlights the versatility of thiazole derivatives in creating materials with desirable photophysical and electrochemical properties, potentially applicable to a wide range of technological applications (Liu et al., 2016).
Corrosion Inhibition
Thiazole derivatives have also been explored for their corrosion inhibiting effects. Research into benzothiazole derivatives as corrosion inhibitors for steel in acidic solutions has shown promising results, suggesting the potential for related compounds to serve as effective corrosion inhibitors in industrial applications (Hu et al., 2016).
Eigenschaften
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2F3N2OS2/c16-11-5-9(12(17)25-11)10-6-24-14(21-10)22-13(23)7-2-1-3-8(4-7)15(18,19)20/h1-6H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQLOYJCXMKAAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2F3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal](/img/structure/B2869206.png)


![5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2869211.png)

![6-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2869214.png)

![N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclobutanecarboxamide](/img/structure/B2869218.png)
![N-(2,4-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2869221.png)
![1-(4-ethoxyphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2869223.png)

![1-Methyl-3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2869226.png)